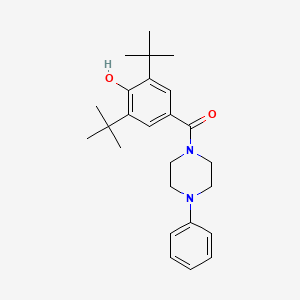
Thalidomide-4-O-C9-NH2 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-4-O-C9-NH2 (hydrochloride) is a derivative of thalidomide, a compound known for its immunomodulatory and anti-inflammatory properties. This compound is specifically designed to act as a cereblon ligand, which is used in the recruitment of CRBN protein. Thalidomide-4-O-C9-NH2 (hydrochloride) can be connected to a ligand for protein by a linker to form PROTACs (proteolysis-targeting chimeras) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thalidomide-4-O-C9-NH2 (hydrochloride) is synthesized by incorporating a cereblon ligand based on thalidomide and a linker used in PROTAC technology. The synthetic route involves the reaction of thalidomide with a linker molecule that contains a functional group capable of forming a stable bond with the target protein ligand .
Industrial Production Methods
The industrial production of Thalidomide-4-O-C9-NH2 (hydrochloride) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of automated reactors and purification systems to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Thalidomide-4-O-C9-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of Thalidomide-4-O-C9-NH2 (hydrochloride) with modified functional groups, which can be used for further applications in research and development .
Scientific Research Applications
Thalidomide-4-O-C9-NH2 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of protein degradation pathways and as a tool for investigating cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mechanism of Action
Thalidomide-4-O-C9-NH2 (hydrochloride) exerts its effects by binding to the cereblon protein, which is part of the E3 ubiquitin ligase complex. This binding leads to the recruitment of CRBN protein, which in turn targets specific proteins for degradation via the ubiquitin-proteasome pathway. The molecular targets and pathways involved include the modulation of inflammatory mediators and the regulation of protein turnover .
Comparison with Similar Compounds
Similar Compounds
Thalidomide-4-O-C4-NH2 (hydrochloride): A similar compound with a shorter linker, used in similar applications.
Thalidomide-4-O-C2-NH2 (hydrochloride): Another derivative with an even shorter linker, also used in PROTAC technology
Uniqueness
Thalidomide-4-O-C9-NH2 (hydrochloride) is unique due to its longer linker, which provides greater flexibility and allows for more efficient recruitment of target proteins. This makes it particularly useful in the development of PROTACs and other applications where precise protein targeting is required .
Properties
Molecular Formula |
C22H30ClN3O5 |
|---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
4-(9-aminononoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C22H29N3O5.ClH/c23-13-6-4-2-1-3-5-7-14-30-17-10-8-9-15-19(17)22(29)25(21(15)28)16-11-12-18(26)24-20(16)27;/h8-10,16H,1-7,11-14,23H2,(H,24,26,27);1H |
InChI Key |
WEYPRYFOHVOLDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-[[7-Amino-2-(3,4,5-trideuteriofuran-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-5-yl]amino]ethyl]-2,3,5,6-tetradeuteriophenol](/img/structure/B12370401.png)
![2-(5,5,27,27-Tetramethyl-24-sulfo-16-oxa-12-aza-20-azoniaheptacyclo[15.11.0.03,15.04,12.06,11.020,28.021,26]octacosa-1,3,6(11),7,9,20(28),21(26),22,24-nonaen-8-yl)acetate](/img/structure/B12370407.png)
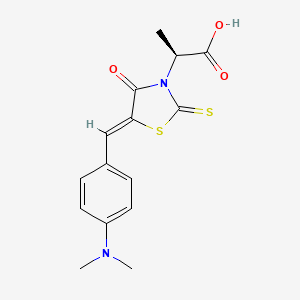
![potassium;[(Z)-[4-methylsulfonyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B12370415.png)
![N-[(E,1S)-1-cyclopropyl-3-methylsulfonylprop-2-enyl]-2-(1,1-difluoroethyl)-4-phenoxypyrimidine-5-carboxamide](/img/structure/B12370421.png)
![2-benzyl-N'-[(2S,3R,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]-3-(4-methylpiperazin-1-yl)sulfonyl-N'-[3-(1,3-thiazol-4-yl)propanoyl]propanehydrazide](/img/structure/B12370422.png)
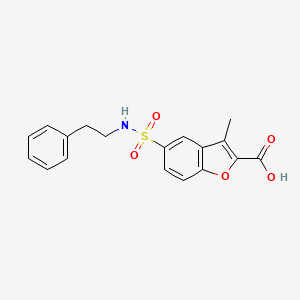


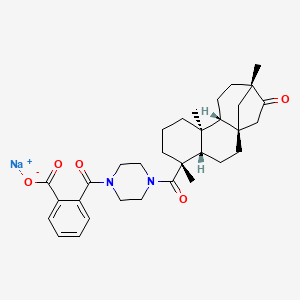
![4-[3-[7-methoxy-4-(2-phenyl-1H-indol-3-yl)quinazolin-6-yl]oxypropyl]morpholine](/img/structure/B12370453.png)
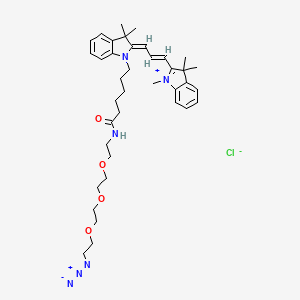
![3-Benzyl-1-(10-methyl-11-oxo-1,6,8,10-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaen-5-yl)-1-[4-[[4-(oxetan-3-yloxy)-5-(trifluoromethyl)pyrimidin-2-yl]amino]cyclohexyl]urea](/img/structure/B12370468.png)
